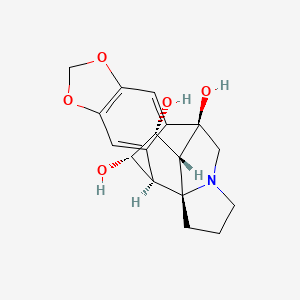

Cephalocyclidin A

Description

Properties

IUPAC Name |

(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSAQOVOGNCGNL-UTQGOSHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]23[C@H]4[C@@H]([C@@H]([C@@H]2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Cephalocyclidin A from Cephalotaxus harringtonia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, isolation, and structural elucidation of Cephalocyclidin A, a novel cyclopeptide derived from the plant Cephalotaxus harringtonia. This document provides a comprehensive overview of the experimental methodologies employed, presents key quantitative data, and illustrates the logical workflow of the discovery process.

Introduction

Cephalotaxus harringtonia, a plant belonging to the Cephalotaxaceae family, has been a source of various bioactive natural products. Recent phytochemical investigations have led to the isolation of a new cyclic peptide, designated as this compound. This compound has demonstrated significant cytotoxic activities, making it a person of interest for further investigation in drug development.

Discovery and Bioactivity Screening

The initial phase of the research involved the screening of extracts from the twigs and leaves of C. harringtonia for cytotoxic effects against various cancer cell lines.

Experimental Protocol: Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: The cytotoxicity of the plant extracts was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the extracts. After a specified incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance was then measured to determine cell viability.

-

Data Analysis: The IC50 values, representing the concentration of the extract that inhibits 50% of cell growth, were calculated.

Isolation and Purification of this compound

Following the confirmation of cytotoxic activity in the crude extracts, a systematic bioassay-guided fractionation and purification process was undertaken to isolate the active constituent.

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered twigs and leaves of C. harringtonia were extracted with 95% ethanol.

-

Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which exhibited the most potent cytotoxic activity, was subjected to repeated column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Figure 1: Isolation and purification workflow for this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) experiments were conducted to establish the planar structure and assign the proton and carbon signals.

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by derivatization and gas chromatography-mass spectrometry (GC-MS) analysis was performed to identify the constituent amino acids.

-

Chiral Analysis: The absolute configurations of the amino acids were determined by comparing the retention times of their derivatives with those of authentic standards using chiral-phase GC.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the study of this compound.

Table 1: Cytotoxic Activity of this compound (IC50 in μM)

| Cell Line | IC50 (μM) |

| HL-60 | 3.8 |

| SMMC-7721 | 12.5 |

| A-549 | 9.7 |

| MCF-7 | 18.3 |

| SW480 | 23.4 |

Table 2: Key Spectroscopic Data for this compound

| Technique | Data |

| HRESIMS | m/z [M + H]⁺ (Observed), [M + Na]⁺ (Observed) |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |

| ¹³C NMR | Chemical shifts (δ) in ppm |

| UV (MeOH) | λmax (log ε) in nm |

| IR (KBr) | νmax in cm⁻¹ |

(Note: Specific numerical values for spectroscopic data are detailed in the primary research literature and are presented here as a summary of the types of data collected.)

Conclusion

The discovery and isolation of this compound from Cephalotaxus harringtonia have unveiled a novel cyclopeptide with promising cytotoxic properties. The detailed experimental protocols and comprehensive structural elucidation provide a solid foundation for further preclinical and clinical investigations. The methodologies outlined in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this new compound. Further studies are warranted to elucidate the mechanism of action and to evaluate the in vivo efficacy and safety profile of this compound.

In-Depth Technical Guide to the Physicochemical Properties of Cephalocyclidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Its unique and complex fused-pentacyclic structure, featuring six contiguous asymmetric centers, has garnered significant interest within the scientific community.[1][2] This document provides a comprehensive overview of the known physicochemical properties of this compound, its biological activity, and detailed experimental protocols for its isolation and characterization. The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including NMR and X-ray crystallography.[3] Preliminary studies have demonstrated its moderate cytotoxic effects against murine lymphoma and human epidermoid carcinoma cell lines, highlighting its potential as a lead compound in oncological research.[3]

Physicochemical Properties

This compound's intricate molecular architecture defines its distinct physical and chemical characteristics. The key quantitative data for this alkaloid are summarized in the tables below.

General and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | |

| Molecular Weight | 317.34 g/mol | |

| Appearance | Not specified in literature | |

| Boiling Point | 545.75 °C | |

| CAS Number | 421583-14-4 |

Solubility

| Solvent | Solubility | Reference |

| Methanol (B129727) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform (B151607) | Soluble | |

| Dichloromethane (B109758) | Soluble | |

| Ethyl Acetate (B1210297) | Soluble | |

| Acetone | Soluble |

Crystallographic Data for this compound Hydrochloride

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅·HCl·2(CH₃OH) | |

| Formula Weight | 417.88 | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 10.226(3) | |

| b (Å) | 12.551(3) | |

| c (Å) | 15.689(3) | |

| V (ų) | 2013.4(8) |

Biological Activity

This compound has demonstrated notable cytotoxic activity against certain cancer cell lines, which is consistent with the properties of other alkaloids isolated from the Cephalotaxus genus.

| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |

| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 |

Note: Molar concentrations were calculated from the provided µg/mL values and the molecular weight of this compound.

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation and characterization of alkaloids from natural sources and are specifically tailored for this compound.

Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the fruits of Cephalotaxus harringtonia var. nana.

Materials:

-

Dried and powdered fruits of Cephalotaxus harringtonia var. nana

-

Methanol (MeOH), analytical grade

-

3% Tartaric acid solution

-

Ethyl acetate (EtOAc), analytical grade

-

Sodium bicarbonate (NaHCO₃) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Macerate the powdered fruits of C. harringtonia var. nana in methanol at room temperature. Perform the extraction multiple times to ensure exhaustive recovery of the alkaloids. Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in a 3% tartaric acid solution to protonate the alkaloids, rendering them water-soluble.

-

Partition this acidic aqueous solution with ethyl acetate to remove neutral and acidic impurities. Discard the organic layer.

-

Basify the aqueous layer with sodium bicarbonate or ammonium hydroxide to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with chloroform or dichloromethane to obtain the crude alkaloid fraction.

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Subject the crude alkaloid mixture to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, such as a chloroform-methanol mixture.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing this compound.

-

-

Preparative HPLC:

-

Further purify the this compound-containing fractions using preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a methanol-water gradient, to achieve final purification.

-

Collect the pure this compound fraction and confirm its identity and purity using analytical techniques.

-

Physicochemical Characterization

Melting Point Determination:

-

Place a small amount of the purified, dried this compound into a capillary tube and seal one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.

NMR Spectroscopy:

-

Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

For detailed structural elucidation, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY. The NOESY spectrum is particularly important for determining the relative stereochemistry.

Mass Spectrometry:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Introduce the sample into a mass spectrometer (e.g., using ESI or FAB) to determine the accurate mass and fragmentation pattern.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway

The precise mechanism of action for this compound's cytotoxicity is not yet fully elucidated. However, it is hypothesized to induce apoptosis, potentially through the intrinsic mitochondrial pathway.

References

Unveiling the Cytotoxic Effects of Cephalocyclidin A on Murine Lymphoma L1210 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic activity of Cephalocyclidin A, a pentacyclic alkaloid, against the murine lymphoma L1210 cell line. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the postulated signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated notable cytotoxic effects on murine lymphoma L1210 cells in vitro. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which signifies the concentration required to inhibit 50% of the cell population's growth.[1]

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |

| This compound | Murine Lymphoma (L1210) | 0.85[1][2] | ~2.3[2] |

Note: The molecular weight of this compound is approximately 369.41 g/mol and was used for the µM conversion.[2]

Postulated Mechanism of Action

While direct and extensive molecular studies on this compound's mechanism in L1210 cells are not widely available, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. This hypothesis is based on the known mechanisms of the broader family of Cephalotaxus alkaloids. Furthermore, it is plausible that this compound induces cell cycle arrest, a common mechanism for cytotoxic compounds that trigger apoptosis.

Proposed Signaling Pathway for Apoptosis Induction

The intrinsic apoptosis pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the subsequent activation of a caspase cascade.

References

Cephalocyclidin A and its Cytotoxic Impact on Human Epidermoid Carcinoma KB Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A, a novel pentacyclic alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide focuses on its activity in human epidermoid carcinoma KB cells. While comprehensive mechanistic studies are currently lacking in published literature, this document consolidates the available quantitative data, outlines standard experimental protocols for assessing its cytotoxic activity, and presents a proposed signaling pathway based on the activity of structurally related compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a unique pentacyclic alkaloid that was first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] As a member of the Cephalotaxus alkaloids, a class of compounds recognized for their cytotoxic and antileukemic properties, this compound is an intriguing candidate for further investigation in oncology.[2] Initial studies have shown its moderate cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells.[1][3] Human epidermoid carcinoma KB cells are a frequently used model in cancer research for the screening of potential therapeutic agents.[4] Despite its promising initial cytotoxicity profile, the precise mechanism of action and the specific signaling pathways modulated by this compound remain to be elucidated. This guide provides a comprehensive overview of the current knowledge regarding this compound's activity in KB cells, offering a starting point for future research endeavors.

Quantitative Data Presentation

The primary quantitative measure of this compound's activity in human epidermoid carcinoma KB cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |

| This compound | Human Epidermoid Carcinoma (KB) | 0.80 | ~2.1 - 2.52 |

| This compound | Murine Lymphoma (L1210) | 0.85 | ~2.3 - 2.67 |

Note: The molecular weight of this compound (C21H23NO5) is approximately 369.41 g/mol , and the µM conversion is an approximation based on this weight. The IC50 values for KB and L1210 cells are cited from existing literature.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: KB cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical final concentration range to test would be from 0.01 to 100 µM. A vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent) should be included. The cells are then treated with the various concentrations of the compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, thus providing a measure of total cellular protein content.

Protocol:

-

Cell Plating: Seed KB cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound and incubate for 48 to 72 hours.

-

Cell Fixation: Gently add cold 10% trichloroacetic acid (TCA) to each well to fix the cells.

-

Staining: Remove the supernatant and add SRB solution to each well to stain the cellular proteins.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm.

-

Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration to determine the IC50 value.

Proposed Signaling Pathway and Experimental Workflow

While the precise signaling pathway of this compound's cytotoxicity has not been fully elucidated, a proposed mechanism involves the induction of apoptosis, based on the known activities of related Cephalotaxus alkaloids like Homoharringtonine and Cephalotaxine.

Proposed Apoptotic Signaling Pathway

It is hypothesized that this compound may induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This dysregulation results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including Caspase-9 and Caspase-3, which are the executioners of programmed cell death.

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for determining the cytotoxic effects of this compound on KB cells using an in vitro assay such as the SRB assay.

Caption: Experimental workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

This compound demonstrates moderate cytotoxic activity against human epidermoid carcinoma KB cells, as evidenced by its IC50 value of 0.80 µg/mL. However, a significant gap exists in the scientific literature regarding its specific mechanism of action in this cell line. The proposed induction of apoptosis via the mitochondrial pathway, based on related compounds, provides a logical starting point for further investigation.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in KB cells.

-

Cell Cycle Analysis: Investigating whether this compound induces cell cycle arrest at specific phases.

-

Apoptosis Confirmation: Validating the induction of apoptosis through techniques such as Annexin V/PI staining and caspase activity assays.

-

In Vivo Studies: Assessing the anti-tumor efficacy of this compound in preclinical animal models of epidermoid carcinoma.

A deeper understanding of the biological activities of this compound will be crucial for its potential development as a novel anti-cancer agent.

References

Investigating the Apoptotic Pathway Induced by Cephalocyclidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A, a pentacyclic alkaloid derived from Cephalotaxus harringtonia, has demonstrated notable cytotoxic properties, positioning it as a compound of interest for oncological research. Preliminary evidence suggests its mechanism of action is analogous to the related, and more extensively studied, compound Cephalotaxine. This technical guide outlines a comprehensive experimental framework to investigate the hypothesis that this compound induces apoptosis primarily through the intrinsic mitochondrial pathway. This document provides detailed methodologies for key assays, illustrative data presentations, and visual representations of the proposed signaling cascades and experimental workflows to facilitate a rigorous evaluation of this compound's therapeutic potential.

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of many effective cancer therapies. Apoptosis can be initiated through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the systematic dismantling of the cell.

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Cellular stress triggers the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, culminating in apoptosis.

This guide details the experimental procedures required to elucidate the specific apoptotic pathway induced by this compound, with a focus on the key events of the intrinsic pathway.

Quantitative Data Summary

The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols outlined in this guide. The values presented are hypothetical and serve as a template for organizing experimentally derived results.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

| L1210 | Murine Leukemia | 0.85 |

| K562 | Human Chronic Myelogenous Leukemia | 1.2 |

| HL-60 | Human Promyelocytic Leukemia | 0.9 |

| MCF-7 | Human Breast Adenocarcinoma | 2.5 |

| A549 | Human Lung Carcinoma | 3.1 |

Table 2: Analysis of Apoptosis Induction by Annexin V-FITC/PI Staining

| Treatment | Concentration (µM) | % Live Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |

| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound | 0.5 | 70.3 ± 3.5 | 18.9 ± 2.2 | 10.8 ± 1.7 |

| This compound | 1.0 | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.5 |

| This compound | 2.0 | 20.7 ± 2.8 | 50.2 ± 4.5 | 29.1 ± 3.3 |

Table 3: Cell Cycle Distribution Analysis

| Treatment | Concentration (µM) | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |

| Vehicle Control | - | 60.5 ± 2.5 | 25.3 ± 1.8 | 14.2 ± 1.1 |

| This compound | 1.0 | 58.9 ± 3.1 | 20.1 ± 2.0 | 21.0 ± 1.9 |

| This compound | 2.0 | 55.4 ± 2.7 | 15.7 ± 1.5 | 28.9 ± 2.4 |

Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay

| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (JC-1 Aggregates/Monomers) |

| Vehicle Control | - | 8.5 ± 0.9 |

| This compound | 1.0 | 4.2 ± 0.5 |

| This compound | 2.0 | 2.1 ± 0.3 |

| CCCP (Positive Control) | 50 | 1.2 ± 0.2 |

Table 5: Relative Caspase Activity

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| This compound | 1.0 | 3.8 ± 0.4 | 3.5 ± 0.3 | 1.2 ± 0.1 |

| This compound | 2.0 | 6.2 ± 0.7 | 5.9 ± 0.6 | 1.3 ± 0.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

This compound

-

Target cancer cell lines (e.g., L1210, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Treated and untreated cells

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis of Bcl-2 Family Proteins

Objective: To assess the expression levels of key pro- and anti-apoptotic proteins.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

Caspase Activity Assay

Objective: To measure the activity of key caspases.

Materials:

-

Caspase-3, -8, and -9 colorimetric or fluorometric assay kits

-

Treated and untreated cells

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Lyse cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To detect changes in the mitochondrial membrane potential.

Materials:

-

JC-1 Mitochondrial Membrane Potential Assay Kit

-

Treated and untreated cells

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells and treat with this compound. Include a positive control treated with CCCP.

-

Incubate cells with the JC-1 reagent for 15-30 minutes at 37°C.

-

Wash the cells to remove excess JC-1.

-

Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Quantify the ratio of red to green fluorescence.

Mandatory Visualizations

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

The Role of Cephalocyclidin A in Inducing Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Cephalocyclidin A, a novel pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, represents a promising compound in the field of oncology research.[1] As a member of the Cephalotaxus alkaloids, a class of natural products known for their cytotoxic and antileukemic properties, this compound has garnered interest for its potential as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in inducing programmed cell death, including its cytotoxic activity, a hypothesized mechanism of action based on related compounds, and detailed experimental protocols to facilitate further investigation into its molecular pathways.

While the precise mechanism of action for this compound remains to be fully elucidated, its structural similarity to other Cephalotaxus alkaloids, such as Cephalotaxine, suggests a potential role in the induction of apoptosis.[1][2] This document aims to consolidate the available data and provide a roadmap for researchers to explore the therapeutic potential of this intriguing molecule.

Quantitative Data Presentation: Cytotoxicity of this compound

This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The table below summarizes the reported IC50 values for this compound. It is important to note that some of the available data is illustrative and requires experimental confirmation.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Citation(s) |

| This compound | Murine Lymphoma (L1210) | Murine Lymphoma | 0.85 | ~2.67 | |

| This compound | Human Epidermoid Carcinoma (KB) | Human Epidermoid Carcinoma | 0.80 | ~2.52 | |

| This compound | Murine Lymphoma (L1210) | Murine Lymphoma | Hypothetical Data: 0.75 | - | |

| This compound | Human Epidermoid Carcinoma (KB) | Human Epidermoid Carcinoma | Hypothetical Data: 0.82 | - |

Note: The molecular weight of this compound is 317.34 g/mol , which was used for the µM conversion.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of the related alkaloid Cephalotaxine, it is hypothesized that this compound induces programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This pathway is a critical regulator of cell survival and death. The proposed mechanism suggests that this compound may initiate cellular stress, leading to the modulation of the Bcl-2 family of proteins. This includes the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Hypothetical signaling pathway for this compound-induced apoptosis.

Proposed Experimental Workflow for Mechanism of Action Validation

A systematic experimental approach is essential to validate the hypothesized mechanism of action of this compound. The following workflow outlines the key experiments required to investigate its effects on cytotoxicity, apoptosis induction, and cell cycle progression.

Proposed experimental workflow for validating the mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments outlined in the workflow are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific cell lines and experimental conditions used.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

-

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.

-

Materials:

-

This compound

-

Target cancer cell lines (e.g., L1210, KB)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

-

-

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Seed cells (1 x 10^6 cells) in a T25 culture flask. After treatment, collect both the floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to analyze the effect of this compound on cell cycle progression.

-

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cells

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide/RNase Staining Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Collection: Harvest cells after treatment.

-

Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the cell population in each phase of the cell cycle.

-

Conclusion

This compound presents a compelling case for further investigation as a potential anti-cancer agent. While direct evidence of its role in programmed cell death is currently limited, the existing cytotoxicity data and the proposed mechanism of action, by analogy to related compounds, provide a strong foundation for future research. The experimental protocols detailed in this guide offer a clear path forward for elucidating the precise molecular targets and signaling pathways of this compound. A thorough understanding of its mechanism of action is crucial for its potential development as a novel therapeutic for the treatment of cancer.

References

Cephalocyclidin A as a potential lead compound in drug discovery

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Cephalocyclidin A is a structurally novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its unprecedented fused-pentacyclic skeleton, featuring six contiguous asymmetric centers, has drawn considerable interest from the synthetic and medicinal chemistry communities.[3][4] Initial biological evaluations have revealed moderate cytotoxic activity against murine lymphoma and human epidermoid carcinoma cell lines, positioning this compound as a potential scaffold for the development of new anticancer agents.[1] While its precise mechanism of action is yet to be elucidated, its activity is consistent with other cytotoxic alkaloids from the Cephalotaxus genus. The successful enantioselective total synthesis of this compound has been achieved, providing a crucial pathway for the generation of analogs for structure-activity relationship (SAR) studies and further biological investigation. This guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, detailed experimental protocols for its isolation and synthesis, and a discussion of its potential as a lead compound in drug discovery.

Physicochemical Properties

This compound's complex molecular architecture defines its distinct physicochemical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | |

| Molecular Weight | 317.34 g/mol | |

| CAS Number | 421583-14-4 | |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Methanol (B129727) |

Biological Activity

This compound has demonstrated notable cytotoxicity against specific cancer cell lines, which is in line with the known antileukemic properties of other alkaloids isolated from the Cephalotaxus genus.

| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |

| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | |

| Note: Molar concentrations were calculated based on the provided µg/mL values and the molecular weight of this compound. |

Mechanism of Action

The precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated. However, based on the known mechanisms of related Cephalotaxus alkaloids, a proposed mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This hypothetical pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This imbalance results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of programmed cell death.

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of this compound from the fruits of C. harringtonia var. nana, based on established methods for Cephalotaxus alkaloids.

Caption: Generalized workflow for the isolation of this compound.

A. Extraction:

-

Air-dry the fresh fruits of C. harringtonia var. nana (e.g., 955 g) and pulverize them.

-

Extract the powdered material exhaustively with methanol (e.g., 3 x 1 L) at room temperature.

-

Combine the methanol extracts and concentrate under reduced pressure to yield the crude extract.

B. Acid-Base Partitioning:

-

Suspend the crude extract in a 1-3% acidic aqueous solution (e.g., tartaric acid or HCl) to achieve a pH of approximately 2.

-

Partition this acidic solution with an equal volume of an immiscible organic solvent like ethyl acetate (B1210297) three times to remove non-basic compounds.

-

Basify the aqueous layer to a pH of 7-8 with a base such as sodium bicarbonate or ammonium (B1175870) hydroxide.

-

Extract the now basic aqueous layer three times with an equal volume of chloroform to isolate the crude alkaloid fraction.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure.

C. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the crude alkaloid mixture to silica gel column chromatography.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., from 100:0 to 90:10 v/v).

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

-

Combine the fractions containing compounds with similar TLC profiles that correspond to this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using a preparative HPLC system with a C18 column.

-

Elute with a linear gradient of increasing methanol in water (e.g., 40% to 80% over 40 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ of this compound.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Target cancer cell lines (e.g., L1210, KB)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile microplates

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution (e.g., final concentrations ranging from 0.01 to 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

-

Total Synthesis of (–)-Cephalocyclidin A

The total synthesis of (–)-Cephalocyclidin A is a complex, multi-step process. A concise approach has been developed, with two key strategic steps.

Caption: Key stages in the total synthesis of (–)-Cephalocyclidin A.

A. Key Step: Catalytic Asymmetric Polycyclization This crucial step establishes the core tricyclic N-heterocycle with key stereocenters.

Materials:

-

Tertiary enamide substrate

-

Terminal silyl (B83357) enol ether

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

Spiropyrroline-derived oxazole (B20620) (SPDO) ligand (12 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Indium(III) triflate (In(OTf)₃) (20 mol%)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.

-

Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to -30 °C.

-

Add a solution of the tertiary enamide in anhydrous CH₂Cl₂.

-

Add the silyl enol ether dropwise.

-

Stir the reaction at -30 °C and monitor its progress by TLC.

-

Upon completion, add In(OTf)₃ and allow the reaction to warm to room temperature.

-

Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

B. Key Step: Late-Stage Radical Cyclization This step completes the pentacyclic carbon skeleton.

Materials:

-

Tricyclic radical precursor

-

Azobisisobutyronitrile (AIBN)

-

Tributyltin hydride (Bu₃SnH)

-

Anhydrous, degassed toluene (B28343)

Procedure:

-

To a reaction flask under an argon atmosphere, add the tricyclic precursor and AIBN.

-

Add anhydrous and degassed toluene and heat the mixture to reflux (~110 °C).

-

Using a syringe pump, add a solution of Bu₃SnH in toluene to the refluxing mixture over several hours.

-

After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pentacyclic core.

Future Perspectives and Drug Discovery Potential

This compound represents a compelling starting point for a drug discovery program. Its moderate cytotoxicity and unique structural framework make it an attractive scaffold for medicinal chemistry efforts.

Key future research directions include:

-

Mechanism of Action Elucidation: A critical next step is to identify the specific molecular target(s) of this compound. This will enable a more profound understanding of its therapeutic potential and guide the rational design of more potent and selective analogs.

-

Structure-Activity Relationship (SAR) Studies: The successful total synthesis opens the door to the creation of a library of analogs. Systematic modifications to the pentacyclic core will help to identify the key structural features required for cytotoxic activity and potentially lead to the discovery of compounds with improved therapeutic indices.

-

Development of a Sustainable Supply: A robust and scalable total synthesis is essential for providing sufficient material for advanced preclinical and potential clinical evaluation.

References

Methodological & Application

Total Synthesis of (-)-Cephalocyclidin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of the complex pentacyclic alkaloid, (-)-Cephalocyclidin A. The methodology described herein is based on the enantioselective total synthesis developed by Zhang, Tu, and co-workers, which features a key copper-catalyzed asymmetric polycyclization and a late-stage radical cyclization.[1][2][3][4]

Introduction

(-)-Cephalocyclidin A is a structurally unique alkaloid isolated from Cephalotaxus harringtonia var. nana.[5] Its novel fused-pentacyclic skeleton, which includes six contiguous stereocenters, has made it an attractive target for total synthesis. The synthetic route outlined below provides a robust pathway to access this intricate molecule, enabling further investigation into its biological activity and potential applications in drug discovery.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach. The core tricycle is constructed early via a catalytic asymmetric polycyclization of a tertiary enamide. The final pentacyclic framework is then forged through a late-stage intramolecular Giese radical cyclization.

Key Reaction Methodologies

The total synthesis of (-)-Cephalocyclidin A is characterized by two pivotal transformations that establish its complex stereochemistry and caged architecture.

-

Catalytic Asymmetric Polycyclization: This key step utilizes a copper(II) triflate (Cu(OTf)₂) catalyst and a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand to construct the core tricyclic lactam skeleton. This reaction proceeds with high enantioselectivity, establishing the crucial aza- and oxa-quaternary stereocenters. An enantiomeric excess (ee) of 90% has been reported for the tricyclic intermediate.

-

Intramolecular Giese Radical Cyclization: A late-stage 6-exo radical cyclization is employed to form the final carbocycle of the pentacyclic system. This step is crucial for completing the caged structure of Cephalocyclidin A.

Experimental Protocols

The following are detailed protocols for the key stages of the total synthesis of (-)-Cephalocyclidin A.

Protocol 1: Synthesis of the Enamide Precursor

The synthesis begins with the preparation of the tertiary enamide precursor from known starting materials. This involves the condensation of the corresponding amine, a β-silyl cyclopentanone (B42830), and an acyl chloride.

Table 1: Reagents for Enamide Precursor Synthesis

| Reagent | Molar Equiv. |

| Amine 7 | 1.0 |

| β-silyl cyclopentanone 8 | 1.0 |

| Acyl chloride 9 | 1.0 |

Detailed experimental conditions for this multi-step precursor synthesis can be found in the supporting information of the primary literature.

Protocol 2: Catalytic Asymmetric Polycyclization

This protocol details the crucial enantioselective construction of the tricyclic lactam intermediate.

Table 2: Reagents and Conditions for Catalytic Asymmetric Polycyclization

| Reagent/Parameter | Value |

| Tertiary Enamide Substrate | 1.0 equiv |

| Cu(OTf)₂ | 10 mol% |

| SPDO Ligand | 12 mol% |

| Silyl (B83357) Enol Ether | 1.5 equiv |

| In(OTf)₃ | 20 mol% |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |

| Temperature | -30 °C to room temperature |

| Reaction Time | Monitored by TLC |

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (12 mol%).

-

Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to form the catalyst-ligand complex.

-

Cool the mixture to -30 °C.

-

In a separate flask, dissolve the tertiary enamide substrate (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add the enamide solution to the catalyst mixture, followed by the dropwise addition of the silyl enol ether (1.5 equiv).

-

Stir the reaction at -30 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, add In(OTf)₃ (20 mol%) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tricyclic lactam. The enantioselectivity of this step was determined to be 90% ee.

Protocol 3: Late-Stage Intramolecular Giese Radical Cyclization

This protocol describes the formation of the final pentacyclic core of (-)-Cephalocyclidin A.

Table 3: Reagents and Conditions for Giese Radical Cyclization

| Reagent/Parameter | Value |

| Tricyclic Radical Precursor | 1.0 equiv |

| AIBN | catalytic |

| Bu₃SnH | 1.5 equiv |

| Solvent | Anhydrous and degassed toluene (B28343) |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 5-8 hours |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add the tricyclic radical precursor and a catalytic amount of AIBN.

-

Add anhydrous and degassed toluene and heat the mixture to reflux (approximately 110 °C).

-

In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.

-

Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Add a 1 M aqueous KF solution and stir vigorously for 1-2 hours to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to obtain the pentacyclic core of (-)-Cephalocyclidin A. This reaction proceeds with high diastereoselectivity (dr > 20:1).

Visualized Workflows and Pathways

Caption: A simplified workflow for the total synthesis of (-)-Cephalocyclidin A.

Caption: Proposed catalytic cycle for the asymmetric polycyclization step.

Caption: Step-by-step experimental workflow for the Giese radical cyclization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Catalytic Asymmetric Polycyclization in the Total Synthesis of (-)-Cephalocyclidin A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic asymmetric polycyclization step in the total synthesis of (-)-Cephalocyclidin A. This key transformation utilizes a copper(II)/spiropyrroline-derived oxazole (B20620) (SPDO) catalytic system to construct the core tricyclic lactam skeleton with high enantioselectivity.[1][2][3]

Introduction

The total synthesis of complex natural products like (-)-Cephalocyclidin A often hinges on the development of novel and efficient chemical transformations. A pivotal step in a recent concise total synthesis is the catalytic asymmetric polycyclization of a tertiary enamide with a silyl (B83357) enol ether.[2][4] This reaction establishes the crucial aza- and oxa-quaternary stereocenters found in the core structure of the molecule. The use of a copper(II) triflate (Cu(OTf)₂) catalyst paired with a novel spiropyrroline-derived oxazole (SPDO) ligand has been demonstrated to be highly effective, achieving excellent levels of stereocontrol.

This protocol, adapted from the work of Zhuang et al. (2023), outlines the procedure for this key polycyclization reaction.

Data Presentation

The catalytic asymmetric polycyclization has been shown to be effective for a range of substrates, consistently delivering high enantioselectivity.

Table 1: Performance of the Cu(OTf)₂/SPDO Catalytic System in the Asymmetric Polycyclization

| Substrate/Product | Yield (%) | Enantiomeric Excess (ee %) |

| Tricyclic Lactam Intermediate for (-)-Cephalocyclidin A | 65 | 90 |

| Various Bicyclic and Tricyclic N-Heterocycles (general scope) | 54-82 | 83-98 |

Note: The yield for the Cephalocyclidin A intermediate is for the specific polycyclization step, while the general scope reflects the range of yields and ee's obtained for various substrates as reported by Zhuang et al. (2023).

Experimental Protocols

Key Experiment: Catalytic Asymmetric Polycyclization

This protocol describes the formation of the tricyclic lactam intermediate essential for the synthesis of (-)-Cephalocyclidin A.

Materials:

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)

-

Tertiary enamide substrate (1.0 equiv)

-

Silyl enol ether (1.5 equiv)

-

Indium(III) triflate (In(OTf)₃) (20 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube maintained under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (12 mol%).

-

Add anhydrous CH₂Cl₂ and stir the resulting mixture at room temperature for 30 minutes to allow for complex formation.

-

Cool the reaction mixture to -30 °C using a suitable cooling bath.

-

In a separate flame-dried flask, dissolve the tertiary enamide substrate (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add the solution of the tertiary enamide to the pre-formed catalyst mixture at -30 °C.

-

Add the silyl enol ether (1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at -30 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), add In(OTf)₃ (20 mol%) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tricyclic lactam.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the catalytic asymmetric polycyclization.

Caption: Experimental workflow for the catalytic asymmetric polycyclization.

Stereochemical Control

The stereochemical outcome of the reaction is determined by the chiral catalyst, which creates a specific environment for the cyclization cascade.

Caption: Logical relationship for stereochemical control.

References

Application Notes & Protocols: Late-Stage Radical Cyclization for the Cephalocyclidin A Core Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the late-stage radical cyclization, a key step in the total synthesis of the Cephalocyclidin A core structure. The information is based on the successful enantioselective total synthesis of (−)-Cephalocyclidin A developed by Zhuang et al.[1][2] This critical reaction sequence allows for the efficient construction of the complex pentacyclic framework of this biologically active alkaloid.

Overview of the Synthetic Strategy

The total synthesis of (−)-Cephalocyclidin A is a multi-step process that culminates in the formation of its unique caged structure. A key feature of this synthesis is a late-stage 6-exo radical cyclization.[1] This step is crucial for forging the final carbocyclic ring of the pentacyclic system. The overall synthetic approach involves an initial copper-catalyzed asymmetric polycyclization to construct a key tricyclic intermediate, followed by several functional group manipulations to set the stage for the pivotal radical cyclization.[1]

Logical Workflow of the Synthesis

The following diagram illustrates the simplified workflow for the total synthesis of (−)-Cephalocyclidin A, highlighting the position of the late-stage radical cyclization.

Caption: Simplified workflow for the total synthesis of (-)-Cephalocyclidin A.

The Late-Stage Radical Cyclization: Mechanism and Key Reagents

The formation of the this compound core structure is achieved through a Giese addition-type radical cyclization. This reaction is initiated by the thermal decomposition of azobisisobutyronitrile (AIBN), which generates a radical that abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the tributyltin radical (Bu₃Sn•). This tin radical then abstracts a bromine atom from the substrate, generating a carbon-centered radical. This radical undergoes an intramolecular cyclization onto a tethered alkene, forming the desired carbon-carbon bond and a new radical intermediate, which is subsequently quenched by another molecule of Bu₃SnH to afford the cyclized product and regenerate the tributyltin radical.

Signaling Pathway of the Radical Cyclization

The following diagram outlines the key steps in the radical cyclization mechanism.

Caption: Mechanism of the late-stage radical cyclization.

Experimental Protocols

The following protocols are adapted from the supporting information of the total synthesis of (−)-Cephalocyclidin A by Zhuang et al. and are intended for research purposes.

Protocol 1: Synthesis of the Pentacyclic Core via Radical Cyclization

This protocol describes the conversion of the brominated precursor to the core structure of this compound.

Materials:

-

Tricyclic bromide precursor

-

Azobisisobutyronitrile (AIBN)

-

Tributyltin hydride (Bu₃SnH)

-

Anhydrous toluene

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a solution of the tricyclic bromide precursor in anhydrous and degassed toluene, add AIBN.

-

Heat the mixture to reflux (approximately 110 °C).

-

In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.

-

Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature.

-

Add a solution of TBAF in THF to the reaction mixture and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pentacyclic core of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the late-stage radical cyclization step as reported by Zhuang et al.

| Parameter | Value |

| Starting Material | Tricyclic Bromide Precursor |

| Key Reagents | AIBN, Bu₃SnH |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 6-8 hours |

| Yield | 36% |

| Diastereomeric Ratio (d.r.) | >20:1 |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conversion/Yield | Inefficient radical initiation. | Ensure AIBN is fresh and the reaction temperature is maintained at reflux. |

| Intermolecular side reactions. | Slow addition of Bu₃SnH via syringe pump is crucial to maintain a low concentration of the radical mediator. | |

| Impure starting material. | Ensure the tricyclic bromide precursor is of high purity. | |

| Formation of Byproducts | Reductive debromination without cyclization. | Optimize the rate of Bu₃SnH addition. A slower addition rate can favor the intramolecular cyclization. |

| Incorrect reaction concentration. | Radical cyclizations are sensitive to concentration. Adhere to the recommended solvent volume to starting material ratio. |

By following these detailed protocols and considering the provided troubleshooting guidance, researchers can effectively implement this late-stage radical cyclization for the synthesis of the this compound core structure and its analogs for further investigation in drug discovery and development.

References

Application Note: Determining the IC50 of Cephalocyclidin A using an MTT Assay

Audience: This document is intended for researchers, scientists, and drug development professionals involved in cytotoxicity studies and drug efficacy screening.

Introduction

Cephalocyclidin A is a novel, pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana that has demonstrated cytotoxic effects against various cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological function, such as cell proliferation.[3]

This document provides a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability. The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.

Quantitative Data Summary

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | |

| Molecular Weight | 317.34 g/mol | |

| Solubility | Soluble in DMSO, Chloroform, Methanol | |

| CAS Number | 421583-14-4 |

Reported In Vitro Cytotoxicity of this compound

| Cell Line | Description | IC50 (µg/mL) | IC50 (µM) | Reference |

| L1210 | Murine Lymphoma | 0.85 | ~2.68 | |

| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 |

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile

-

Selected cancer cell line (e.g., L1210, KB)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

MTT reagent (5 mg/mL in sterile PBS). Store protected from light at 4°C.

-

Solubilization Solution (e.g., pure DMSO or acidified isopropanol)

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (capable of measuring absorbance at 570 nm with a reference wavelength of 630-650 nm)

-

Multichannel pipette

Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store in a light-blocking tube at 4°C for up to one month.

-

Cell Culture Medium: Use the appropriate complete medium for your chosen cell line. For the MTT incubation step, consider using a serum-free and phenol (B47542) red-free medium to reduce background absorbance.

MTT Assay Protocol

Day 1: Cell Seeding

-

Culture cells until they reach 70-80% confluency.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected directly.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.

-

Dilute the cells in complete medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 3,000 to 10,000 cells/well.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

To avoid "edge effects," do not use the outermost wells for experimental data. Instead, fill these perimeter wells with 100-200 µL of sterile PBS or medium.

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A broad range (e.g., 100 µM down to nanomolar concentrations) is recommended for initial screening.

-

Ensure the final DMSO concentration in all wells is identical and non-toxic to the cells (typically ≤ 0.5%).

-

Set up the following controls on the plate:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

-

Untreated Control: Cells in medium without any treatment.

-

Blank/No-Cell Control: Wells containing medium only (no cells) to measure background absorbance.

-

-

After 24 hours of incubation, carefully remove the old medium from the wells.

-